Product packaging for AMG-7209(Cat. No.:CAS No. 1623432-51-8)

AMG-7209

Cat. No.: B605412
CAS No.: 1623432-51-8
M. Wt: 747.7
InChI Key: QGOICCMBEDDFCI-NXQGQTBASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of p53 as a Tumor Suppressor in Cellular Homeostasis

The p53 protein, encoded by the TP53 gene, is a crucial transcription factor that acts as a central hub in a network of signaling pathways that maintain cellular and genomic stability. wikipedia.orgoup.com Often described as "the guardian of the genome," p53 is activated in response to a wide array of cellular stresses, including DNA damage, oncogenic activation, and hypoxia. wikipedia.orgamegroups.org Once activated, p53 orchestrates a variety of cellular responses, such as transient cell cycle arrest, senescence (a permanent state of cell cycle arrest), or apoptosis (programmed cell death). oup.comspandidos-publications.com

By halting the cell cycle, p53 provides time for DNA repair mechanisms to correct damage before it can be passed on to daughter cells. wikipedia.org If the damage is too severe to be repaired, p53 can initiate apoptosis, thereby eliminating potentially cancerous cells. wikipedia.org The importance of p53 is underscored by the fact that the TP53 gene is the most frequently mutated gene in human cancers, with over half of all tumors exhibiting such mutations. wikipedia.orgjscimedcentral.com In cancers that retain a non-mutated, or "wild-type," version of the TP53 gene, the p53 protein is often functionally inactivated through other mechanisms, highlighting its central role in preventing tumorigenesis. nih.gov

Role of MDM2 in Negative Regulation of p53 Function

In healthy, unstressed cells, the activity and levels of p53 are kept in check by its principal negative regulator, the MDM2 oncoprotein. oup.comnih.gov MDM2 is an E3 ubiquitin ligase, an enzyme that tags other proteins for degradation. oup.com MDM2 binds directly to the N-terminal transactivation domain of p53, leading to two primary inhibitory effects. oup.com First, this binding physically blocks p53 from activating the transcription of its target genes. oup.com Second, MDM2 ubiquitinates p53, marking it for destruction by the proteasome, which effectively reduces the cellular concentration of the p53 protein. oup.com

This relationship forms a classic negative feedback loop: p53, when active, promotes the transcription of the MDM2 gene, leading to increased production of the MDM2 protein. nih.govpnas.org The newly synthesized MDM2 then binds to and promotes the degradation of p53, thus turning off its own activator. nih.gov This autoregulatory loop ensures that p53 levels are tightly controlled and that the p53 response is terminated once the cellular stress has been resolved. nih.govpnas.org In certain cancers, the MDM2 gene is amplified, leading to an overabundance of the MDM2 protein. acs.org This overexpression results in excessive suppression and degradation of wild-type p53, effectively mimicking a p53-mutant state and allowing cancer cells to evade cell cycle arrest and apoptosis. acs.orgtargetedonc.com

Rationale for Pharmacological Intervention in the MDM2-p53 Interaction

In tumors that possess wild-type TP53 but have it silenced by MDM2 overexpression, the p53 protein itself is not defective. nih.govpensoft.net This presents a compelling therapeutic opportunity: if the interaction between MDM2 and p53 could be blocked, p53 would be liberated from its negative regulator. annualreviews.org Such an intervention would lead to the stabilization and accumulation of active p53 protein, thereby reactivating its potent tumor-suppressive functions. targetedonc.comnih.gov

The restoration of p53 activity is expected to trigger p53-mediated cell cycle arrest or apoptosis specifically in cancer cells, which are inherently stressed and reliant on the suppression of this pathway for their survival. targetedonc.com This strategy is considered an attractive approach for cancer treatment because it aims to restore a natural, powerful anti-tumor mechanism within the cell rather than relying on broadly cytotoxic agents. annualreviews.orgnih.gov The development of small molecules that can physically occupy the p53-binding pocket on the MDM2 protein has therefore become a significant focus of cancer drug discovery. annualreviews.orgnih.gov

Overview of Small Molecule Inhibitors Targeting MDM2-p53 Interaction

The discovery of the MDM2-p53 interaction spurred extensive research to develop small molecules that could disrupt it. Early efforts identified compounds such as chalcone (B49325) derivatives and benzodiazepinediones, though these often had modest potency. acs.orgnih.gov

A significant breakthrough came with the development of the Nutlins , a class of 4,5-dihydroimidazoline compounds. mdpi.com Nutlin-3a, the active enantiomer, was shown to bind to the p53-binding pocket of MDM2 with high specificity, leading to the activation of the p53 pathway in cancer cells with wild-type p53. nih.gov Another distinct class of inhibitors is the spiro-oxindoles , which led to the development of potent compounds like MI-219. pensoft.netnih.govmdpi.com MI-219 demonstrated high binding affinity for MDM2 and was shown to be highly selective for cancer cells expressing wild-type p53. pensoft.net

More recently, structure-based design has led to the discovery of highly potent piperidinone inhibitors. mdpi.comrsc.org Amgen's research in this area produced AMG 232, a piperidinone inhibitor that entered clinical trials. rsc.orgresearchgate.net Further optimization of this series led to the discovery of AMG-7209 (also known as AM-7209). rsc.orgresearchgate.net this compound is a 4-amidobenzoic acid-containing piperidinone that was developed as a potential back-up candidate to AMG 232. rsc.orgresearchgate.net It is characterized by improved potency and distinct elimination mechanisms compared to its predecessor. researchgate.net Research has shown that this compound is a potent and selective inhibitor of the MDM2-p53 interaction. researchgate.netcymitquimica.com

Table 1: Potency of Selected MDM2-p53 Inhibitors

Compound Class Target Reported Potency
Nutlin-3a Dihydroimidazoline MDM2 IC50 = 90 nM nih.gov
MI-219 Spiro-oxindole MDM2 Ki ~ 5 nM mdpi.com
AMG 232 Piperidinone MDM2 HTRF IC50 = 0.6 nM; KD = 0.045 nM rsc.orgacs.org
This compound Piperidinone MDM2 SJSA-1 EdU IC50 = 1.6 nM; KD = 38 pM researchgate.netresearchgate.net

IC50 (Half-maximal inhibitory concentration) and KD/Ki (Dissociation/Inhibition constant) are measures of potency; lower values indicate higher potency.

Properties

CAS No.

1623432-51-8

Molecular Formula

C37H41Cl2FN2O7S

Molecular Weight

747.7

IUPAC Name

4-(2-((3R,5R,6S)-1-((S)-2-(tert-Butylsulfonyl)-1-cyclopropylethyl)-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl)acetamido)-2-methoxybenzoic acid

InChI

InChI=1S/C37H41Cl2FN2O7S/c1-36(2,3)50(47,48)20-30(21-9-10-21)42-33(23-11-14-28(39)29(40)16-23)27(22-7-6-8-24(38)15-22)18-37(4,35(42)46)19-32(43)41-25-12-13-26(34(44)45)31(17-25)49-5/h6-8,11-17,21,27,30,33H,9-10,18-20H2,1-5H3,(H,41,43)(H,44,45)/t27-,30-,33-,37-/m1/s1

InChI Key

QGOICCMBEDDFCI-NXQGQTBASA-N

SMILES

O=C(O)C1=CC=C(NC(C[C@]2(C)C(N([C@@H](C3CC3)CS(=O)(C(C)(C)C)=O)[C@H](C4=CC=C(Cl)C(F)=C4)[C@@H](C5=CC=CC(Cl)=C5)C2)=O)=O)C=C1OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AMG-7209;  AMG 7209;  AMG7209;  AM-7209;  AM 7209;  AM7209; 

Origin of Product

United States

Preclinical Discovery and Design of Amg 7209

Historical Context of MDM2 Inhibitor Development

The MDM2-p53 protein-protein interaction has been a significant target in oncology research since the co-crystal structure of the p53 peptide bound to MDM2 was first reported in 1996. rsc.org The rationale for targeting this interaction stems from the critical role of the p53 tumor suppressor protein, often inactivated in cancer, and its negative regulation by MDM2. researchgate.netnih.govaacrjournals.orgglpbio.com Inhibiting the binding between wild-type p53 and MDM2 is a promising strategy to restore p53 activity and limit tumor cell growth. researchgate.netnih.govaacrjournals.orgglpbio.comharvard.edu

Evolution from Predecessor Compounds (e.g., AMG 232)

The development of AMG-7209 is closely linked to the research and optimization of earlier MDM2 inhibitors, particularly AMG 232 (also known as Navtemadlin). rsc.orgglpbio.comnih.govrsc.orgmedchemexpress.comsbpdiscovery.org AMG 232, a potent and selective piperidinone inhibitor, emerged from Amgen's structure-based rational design and extensive structure-activity relationship studies. rsc.orgrsc.orgnih.govrcsb.orgresearchgate.net It was a significant compound in this class and progressed into clinical trials for various cancer indications. rsc.orgrsc.orgnih.govrcsb.orgresearchgate.net

AMG 232 demonstrated high potency in inhibiting the MDM2-p53 interaction, with a binding affinity (Kd) of 0.045 nM and cellular potency (SJSA-1 EdU IC50) of 9.1 nM. rsc.orgmedchemexpress.comnih.govrcsb.orgprobechem.com Preclinical studies showed that AMG 232 could robustly induce p53 activity, leading to cell-cycle arrest and inhibition of tumor cell proliferation. nih.govaacrjournals.orgglpbio.commedchemexpress.comaacrjournals.org It also exhibited in vivo antitumor activity in xenograft models, including complete tumor regression in MDM2-amplified SJSA-1 tumors. rsc.orgnih.govaacrjournals.orgglpbio.comharvard.edursc.orgmedchemexpress.comrcsb.org

Despite the promising profile of AMG 232, further optimization efforts were undertaken, partly driven by understanding its metabolic pathways. rsc.org These efforts aimed to discover compounds with potentially improved properties. rsc.org

Rational Design Principles Guiding Compound Optimization

The discovery and optimization of MDM2 inhibitors, including this compound, were guided by structure-based rational design principles. researchgate.netbenthamscience.comrsc.orgnih.govrsc.orgresearchgate.netacs.orgcore.ac.uk This approach utilized the co-crystal structures of MDM2 bound to inhibitors to understand the molecular interactions and inform the design of new compounds. rsc.orgrsc.orgresearchgate.netcore.ac.uknih.gov The goal was to design small molecules that could effectively disrupt the interaction between p53 and MDM2 by binding to the p53-binding cleft on the MDM2 protein. researchgate.netrsc.orgresearchgate.netnih.gov

Rational design focused on creating rigid scaffolds, such as the piperidinone core found in AMG 232 and subsequently in this compound, to control conformation and enhance binding affinity. rsc.orgresearchgate.net Understanding the interactions within the MDM2 binding site, including key hydrophobic pockets, was crucial for guiding structural modifications. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Insights and Optimization Strategies

Extensive structure-activity relationship (SAR) studies were integral to the discovery and optimization of both AMG 232 and this compound. rsc.orgnih.govacs.orgresearchgate.net These studies systematically explored the impact of chemical modifications on compound potency, selectivity, and pharmacokinetic properties.

Elucidation of Key Structural Modifications for Enhanced Potency

This compound emerged from further modifications of the AMG 232 structure. nih.govacs.orgresearchgate.net A key structural modification involved replacing the carboxylic acid moiety present in AMG 232 with a 4-amidobenzoic acid group in this compound. nih.govacs.orgresearchgate.net This change resulted in improved potency. nih.govacs.orgresearchgate.net

Data from preclinical studies illustrate the enhanced potency of this compound compared to AMG 232:

CompoundMDM2 Binding Affinity (ITC competition KD)SJSA-1 Cell Proliferation (EdU IC50)
AMG 23245 pM rsc.org9.1 nM rsc.orgmedchemexpress.comnih.govrcsb.orgprobechem.com
This compound38 pM nih.govacs.orgresearchgate.netpdbj.org1.6 nM nih.govresearchgate.netacs.orgresearchgate.netpdbj.org

This table demonstrates that this compound exhibited a slightly improved binding affinity for MDM2 and significantly enhanced potency in inhibiting the proliferation of SJSA-1 osteosarcoma cells, which have amplified MDM2. nih.govresearchgate.netacs.orgresearchgate.netpdbj.org

Other structural considerations and modifications during the optimization process of related piperidinone inhibitors, which likely informed the design of this compound, included controlling the conformation of the piperidinone ring and the N-alkyl substituent to optimize interactions within the MDM2 binding site. researchgate.net The introduction of a sulfone moiety was also found to provide extremely potent MDM2 inhibitors. rsc.org

Pharmacokinetic Enhancements in Preclinical Development

Beyond potency, a crucial aspect of preclinical development is optimizing the pharmacokinetic properties of a compound to ensure adequate absorption, distribution, metabolism, and excretion (ADME). nih.govrsc.orgharvard.edunih.govacs.orgacs.org this compound was designed to feature remarkable pharmacokinetic properties. nih.govacs.orgresearchgate.netpdbj.org

While specific detailed pharmacokinetic data for this compound compared directly to AMG 232 in all preclinical species were not extensively detailed in the search results, it is noted that this compound possesses distinct mechanisms of elimination compared to AMG 232. nih.govacs.orgresearchgate.netpdbj.org Preclinical pharmacokinetic studies of AMG 232 in various species (mouse, rat, beagle dog, and cynomolgus monkey) revealed differences in clearance and oral bioavailability, which informed predictions for human pharmacokinetics. harvard.eduacs.org The optimization efforts leading to this compound aimed to build upon the favorable pharmacokinetic profile observed with AMG 232 in some species, particularly addressing aspects like metabolism and elimination pathways. rsc.org The replacement of the carboxylic acid with a 4-amidobenzoic acid in this compound contributed to its improved properties, including pharmacokinetics. nih.govacs.orgresearchgate.net

The preclinical data available for this compound highlight its in vivo antitumor activity in xenograft models, which is a direct reflection of its favorable pharmacokinetic profile allowing sufficient exposure at the tumor site. nih.govrsc.orgacs.orgresearchgate.net this compound demonstrated dose-dependent tumor growth inhibition in the SJSA-1 osteosarcoma model (ED50 = 2.6 mg/kg QD) and the HCT-116 colorectal carcinoma model (ED50 = 10 mg/kg QD). nih.govrsc.orgacs.orgresearchgate.net

Here is a table summarizing the in vivo efficacy data for this compound:

Xenograft ModelED50 (mg/kg QD)
SJSA-1 (Osteosarcoma)2.6 nih.govrsc.orgacs.orgresearchgate.net
HCT-116 (Colorectal Carcinoma)10 nih.govrsc.orgacs.orgresearchgate.net

These in vivo results underscore the success of the preclinical design and optimization strategies in achieving a compound with favorable pharmacokinetic properties that translate to therapeutic efficacy in animal models.

Molecular and Cellular Mechanism of Action of Amg 7209

Direct Inhibition of MDM2-p53 Protein-Protein Interaction

AMG-7209 functions as a potent and selective inhibitor of the MDM2-p53 interaction. researchgate.netmedchemexpress.com It competes with p53 for binding to the N-terminal domain of MDM2, effectively blocking MDM2's ability to bind and inactivate p53. researchgate.netmdpi.com This competitive binding prevents MDM2 from repressing p53 transcriptional activity and promoting its proteasomal degradation. mdpi.come3s-conferences.org

Binding Site Characterization on MDM2

This compound binds to the same hydrophobic pocket on the N-terminal domain of MDM2 that is typically occupied by three key hydrophobic residues (Phe19, Trp23, and Leu26) from the transactivation domain of p53. mdpi.come3s-conferences.orgrsc.org Analysis of the binding modes of known MDM2 inhibitors, including this compound and related piperidinones, has revealed that they occupy these three hydrophobic clefts within the MDM2 binding domain. rsc.org

Allosteric Modulation and Conformational Dynamics of MDM2

Beyond simply occupying the p53 binding site, this compound also allosterically modulates the conformational dynamics of the MDM2 protein, particularly affecting the N-terminal 'lid' region. researchgate.net

Induction of Ordering in the MDM2 N-Terminal Intrinsically Disordered 'Lid' Region

The N-terminal region of MDM2 (residues 1-24) contains an intrinsically disordered region (IDR) known as the 'lid'. nih.govnih.gov In the apo state (without a bound ligand), this lid region is largely disordered, fluctuating between 'open' and 'closed' conformations that regulate access to the p53 binding site. researchgate.netbiorxiv.org Binding of this compound has been reported to induce ordering of this intrinsically disordered lid region into a helix-turn-strand motif. researchgate.netbiorxiv.org This is in contrast to the disordered state of the lid in apo MDM2. researchgate.net

Energetic Basis for Lid Ordering in this compound Binding

The ordering of the MDM2 lid region upon this compound binding has a significant energetic basis. Calorimetric measurements have shown that truncation of the lid region of MDM2 increases the dissociation constant (Kd) of this compound by 250-fold. researchgate.netnih.govresearchgate.netbiorxiv.org This indicates a substantial loss of affinity when the lid is absent. The binding of this compound to MDM2 with the intact lid involves a significant increase in binding enthalpy and a decrease in binding entropy compared to binding to lid-truncated MDM2. nih.govbiorxiv.org Molecular dynamics simulations suggest that while the ordered lid state is energetically disfavored in apo MDM2, this compound exhibits a significant energetic preference for ordered lid conformations, thereby shifting the equilibrium towards the ordered state in the complex. researchgate.netresearchgate.net Changes in enthalpy favor the binding of this compound to MDM2 with the lid present, suggesting additional interactions between the lid region and this compound or the MDM2 core. biorxiv.org

Comparative Analysis of Lid Modulation with Other MDM2 Antagonists (e.g., Nutlin-3a)

The effect of this compound on the MDM2 lid region is distinct from that of other MDM2 antagonists, such as Nutlin-3a. researchgate.netresearchgate.netbiorxiv.orgresearchgate.net While this compound induces ordering of the lid region, Nutlin-3a binds to MDM2 without ordering the lid. researchgate.netresearchgate.netbiorxiv.orgresearchgate.net Calorimetric measurements show that lid truncation has little effect on the binding of Nutlin-3a, in contrast to its significant impact on this compound binding. researchgate.netresearchgate.netbiorxiv.org This suggests that this compound induces a distinct conformational change in the MDM2 lid region compared to Nutlin-3a. biorxiv.org While Nutlin-3a preferentially binds to the 'open' state of MDM2, increasing its proportion to about 15%, this compound also preferentially binds to the 'open' state but increases its proportion to approximately 90%. nih.gov This difference in lid modulation contributes to the distinct binding mechanisms and potentially the higher potency observed with this compound. researchgate.netmedchemexpress.comrsc.orgresearchgate.net

Downstream Cellular Consequences of MDM2-p53 Disruption by this compound

Disrupting the MDM2-p53 interaction with this compound leads to the stabilization and accumulation of wild-type p53 within the cell. targetedonc.comboehringer-ingelheim.com Elevated levels of p53 then activate its transcriptional target genes, which are involved in various cellular processes critical for tumor suppression. targetedonc.comresearchgate.netboehringer-ingelheim.comnih.gov These downstream consequences include the induction of cell cycle arrest and apoptosis in tumor cells that express wild-type p53. targetedonc.comboehringer-ingelheim.commdpi.come3s-conferences.org Studies with related MDM2 inhibitors like AMG 232 have shown induction of p21 mRNA, a key transcriptional target and pharmacodynamic readout for p53 activity, leading to cell cycle arrest. acs.org Furthermore, disruption of the MDM2-p53 interaction can lead to the accumulation of DNA damage and induction of senescence, promoting apoptotic and/or autophagic cell death. targetedonc.comnih.govnih.gov Several molecules involved in these processes, such as p21, PUMA, and BAX, are modulated following MDM2 inhibition. researchgate.netnih.govmdpi.comnih.gov The cellular activity of these inhibitors is dependent on the presence of wild-type p53. acs.org

Restoration and Potentiation of p53 Transcriptional Activity

The primary consequence of inhibiting the MDM2-p53 interaction with this compound is the restoration and potentiation of p53's transcriptional activity. researchgate.netrsc.org Accumulated p53 can then translocate to the nucleus and bind to specific DNA sequences (p53 response elements) in the promoters of its target genes. nih.govmdpi.com This binding initiates the transcription of genes involved in various cellular processes, including cell cycle arrest, apoptosis, and DNA repair. nih.govmdpi.com Studies have shown that this compound effectively activates the p53 signaling pathway. apexbt.comacs.org

Activation of p53-Dependent Effector Pathways

The restored transcriptional activity of p53 by this compound leads to the upregulation of several key effector proteins that mediate the downstream cellular responses.

One of the critical transcriptional targets of p53 is the cyclin-dependent kinase inhibitor p21 (also known as WAF1 or CIP1). scholaris.caabcam.cnembopress.org Upregulation of p21 expression leads to the inhibition of cyclin-dependent kinases, which are essential for cell cycle progression. embopress.org This inhibition results in cell cycle arrest, typically at the G1 phase, preventing uncontrolled proliferation of damaged or cancerous cells. ichimarutrading.co.jpamerigoscientific.comacs.orgembopress.orguzh.chbiocrick.comamazonaws.com Research indicates that this compound treatment causes a dose-dependent induction of p21 mRNA and protein levels in p53 wild-type cancer cells. apexbt.com

In addition to cell cycle arrest, p53 activation can also trigger apoptosis, a programmed cell death pathway, particularly in cells with irreparable damage. researchgate.netnih.govmdpi.combio-rad-antibodies.com This is mediated by the transcriptional upregulation of pro-apoptotic proteins. One such key mediator is PUMA (p53-upregulated modulator of apoptosis). rsc.org Studies have shown that this compound treatment leads to the dose-dependent induction of PUMA mRNA and protein, contributing to the induction of apoptosis in susceptible cancer cells. apexbt.com

Cellular Phenotypes in p53 Wild-Type Cancer Models

The molecular effects of this compound, namely the restoration of p53 activity and subsequent upregulation of its target genes, translate into observable cellular phenotypes in cancer models harboring wild-type p53.

A direct consequence of cell cycle arrest induced by p21 upregulation is the inhibition of cellular proliferation. ichimarutrading.co.jpamerigoscientific.comacs.orguzh.chbiocrick.comamazonaws.com this compound has been shown to significantly inhibit the growth of cancer cell lines with wild-type p53. researchgate.netapexbt.comacs.org This effect is selective for cells with functional p53, as the compound shows significantly less or no growth inhibition in p53-deficient cell lines. researchgate.netacs.org

Preclinical Efficacy and Pharmacological Profile of Amg 7209

In Vitro Pharmacological Characterization

The in vitro profile of AMG-7209 demonstrates its high potency and efficacy in cellular environments, confirming its mechanism of action through the inhibition of the MDM2-p53 protein-protein interaction.

The biochemical potency of this compound has been characterized by its strong binding affinity to the MDM2 protein. The dissociation constant (Kd), a measure of binding affinity, was determined to be 38 pM using Isothermal Titration Calorimetry (ITC) competition assays. nih.gov This indicates a very high affinity between this compound and its MDM2 target. The Kd is an absolute value that reflects the affinity of an interaction, where a lower value signifies a stronger affinity. revvity.com

CompoundAssayValue
This compoundITC Competition (Kd)38 pM

The cell-based efficacy of this compound was evaluated by its ability to inhibit cell proliferation in cancer cell lines that express wild-type p53. In the MDM2-amplified SJSA-1 osteosarcoma cell line, this compound potently inhibited cell proliferation, as measured by an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay, with a half-maximal inhibitory concentration (IC50) of 1.6 nM. nih.gov The SJSA-1 cell line is characterized by an amplification of the MDM2 gene, which makes it highly dependent on the MDM2-p53 interaction for survival and proliferation, and thus a suitable model for testing MDM2 inhibitors. altogenlabs.comxenograft.net

While a specific IC50 value for the HCT-116 colorectal carcinoma cell line has not been detailed in the available research, the compound's potent in vivo activity in HCT-116 xenograft models confirms its efficacy in this cell line as well. nih.gov The related compound, AMG 232, demonstrated an IC50 of 10 nM in an HCT-116 BrdU proliferation assay. rsc.org

CompoundCell LineAssayValue (IC50)
This compoundSJSA-1 (Osteosarcoma)EdU Proliferation1.6 nM
This compoundHCT-116 (Colorectal Carcinoma)EdU/BrdU ProliferationData not available; active in vivo

This compound is described as a selective inhibitor of the MDM2-p53 interaction. nih.govtebubio.com Its mechanism of action is dependent on the presence of wild-type p53, the tumor suppressor protein that MDM2 targets for degradation. altogenlabs.com The potency of MDM2 inhibitors is contingent on activating the p53 pathway. nih.gov For instance, the related inhibitor AMG 232 demonstrated over 2500-fold selectivity for p53 wild-type cells compared to p53-null HCT-116 cells in proliferation assays. rsc.org This high degree of selectivity indicates that the antitumor effects are mediated "on-target" through the intended p53-dependent pathway, sparing cells that lack functional p53. rsc.org

In Vivo Antitumor Efficacy in Preclinical Models

The potent in vitro activity of this compound translated to significant antitumor efficacy in in vivo preclinical models of human cancer.

The antitumor effects of this compound were assessed in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice to form tumors. xenograft.netreactionbiology.com

In the SJSA-1 osteosarcoma xenograft model, daily oral administration of this compound resulted in robust, dose-dependent inhibition of tumor growth. nih.govrsc.org The compound achieved a median effective dose (ED50) of 2.6 mg/kg for tumor growth inhibition. nih.govrsc.org This demonstrates significant in vivo antitumor activity in a model characterized by MDM2 amplification, further validating the therapeutic potential of inhibiting the MDM2-p53 interaction for such cancers. altogenlabs.comrsc.org

Evaluation in Human Cancer Xenograft Models

HCT-116 Colorectal Carcinoma Xenograft Studies

Preclinical evaluation of novel therapeutic agents frequently employs xenograft models, where human cancer cells are implanted into immunodeficient mice, to assess in vivo efficacy. The HCT-116 cell line, derived from a human colorectal carcinoma, is a widely utilized and well-characterized model in cancer research. Studies using HCT-116 cells are instrumental in examining various aspects of cancer biology, including tumor growth kinetics, genetics, and response to therapeutic interventions. These cells are known for their rapid growth and ability to form tumors when injected into immunodeficient mice, making them a robust model for preclinical drug evaluation.

In the context of evaluating potential anticancer drugs, HCT-116 cells are harvested and implanted subcutaneously in mice. Once tumors reach a specified volume, treatment protocols are initiated to assess the agent's effect on tumor growth compared to a control group. The robust tumorigenicity and reproducible growth of HCT-116 xenografts provide a foundational method for evaluating drug efficacy in vivo. This model allows for the study of local tumor invasion, angiogenesis, and metastasis, offering insights that more closely mirror clinical progression.

Dose-Response Relationships in Tumor Growth Inhibition

Establishing a dose-response relationship is a critical step in the preclinical development of an oncology drug, aiming to identify the optimal dose that maximizes therapeutic effect while minimizing toxicity. Methodologies such as Tumor Growth Inhibition (TGI) models are frequently used to characterize the relationship between drug exposure and the antitumor response over time. These models can quantify key parameters like the rates of tumor growth and cell death, as well as the development of drug resistance.

The analysis of dose-response curves, generated from studies where different doses of a compound are tested against cancer cell lines like HCT-116, reveals the potency of the agent in inhibiting cell proliferation. For targeted therapies, the goal is to find the lowest dose that produces the maximum biological and clinical effect, as higher doses beyond target saturation may not provide additional benefit and could increase adverse effects. Simulations based on these models can help predict the impact of different dosing regimens on tumor shrinkage over time, supporting the selection of a starting dose for clinical trials.

Histopathological and Molecular Analyses of Tumor Regression

Following treatment with a therapeutic agent, histopathological analysis of tumor specimens is essential for evaluating the extent of tumor regression. This assessment provides crucial prognostic information that can supplement standard staging systems. Tumor regression grading (TRG) systems are used to quantify the treatment effect by estimating the percentage of residual viable tumor cells in relation to the tumor bed, which often shows features like fibrosis and inflammation.

Macroscopic evaluation can reveal ulceration, infiltrative features, or signs of regression like scarring. Microscopically, cytotoxic effects manifest as cellular and stromal changes, including subacute and subchronic inflammation. A significant reduction in viable tumor cells, often defined as 10% or less remaining, is considered a major pathologic response and is consistently associated with improved patient outcomes. Molecular analyses further complement these histological findings by identifying changes in key cellular pathways and signaling molecules, confirming the mechanism of action of the therapeutic agent. For instance, inhibition of specific proteins can lead to cell cycle arrest and apoptosis, which can be visualized through molecular techniques.

Preclinical Pharmacokinetics and Metabolism

Absorption and Distribution Characteristics in Non-Human Species

Preclinical pharmacokinetic (PK) studies in non-human species are fundamental to predicting the behavior of a drug in humans. These studies, conducted in rodent and non-rodent species, characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. The selection of appropriate animal models is critical and is often based on similarities in metabolic profiles and pharmacological targets to humans.

Species such as cynomolgus and rhesus monkeys are well-established models for predicting human PK parameters. However, other species like the African green monkey are also evaluated as potential surrogates. Physiologically based pharmacokinetic (PBPK) models are increasingly used to integrate data from various species and mechanistically describe the drug's disposition, which helps in translating findings from animal studies to predict human pharmacokinetics and inform first-in-human dose estimates.

Clearance Pathways and Metabolic Fate

Understanding the clearance pathways and metabolic fate of a drug candidate is crucial for assessing its safety and efficacy. In vitro metabolism studies, often using liver microsomes from different species including humans, help to identify the primary routes of metabolism and potential metabolites. The similarity of metabolic profiles between the chosen preclinical species and humans is a key factor for the relevance of toxicology studies.

Clearance, the volume of blood or plasma cleared of the drug per unit of time, is a key pharmacokinetic parameter that determines the dosing regimen. Preclinical studies in species like dogs, minipigs, and monkeys provide data on clearance mechanisms, which can include hepatic metabolism and renal excretion. Comparing the metabolic stability and pathways across species helps to select the most predictive model for human metabolism and to anticipate potential drug-drug interactions.

Distinct Elimination Mechanisms Compared to Predecessors

The development of new therapeutic agents often aims to improve upon the properties of existing drugs, including their elimination mechanisms. For large molecules like therapeutic proteins, elimination is complex and can involve mechanisms such as binding to the neonatal Fc receptor (FcRn), which protects them from catabolism, and target-mediated drug disposition (TMDD), where binding to the pharmacological target influences clearance.

Cross-species analysis of these pathways is essential, as parameters related to FcRn binding may not be directly translatable between species, whereas those related to target binding might be more conserved between non-human primates and humans. For small molecules, modifications to the chemical structure can alter metabolic pathways, leading to a different metabolite profile or shifting the primary route of elimination (e.g., from metabolic clearance to renal excretion). These changes can result in an improved pharmacokinetic profile, such as a longer half-life or reduced potential for the formation of reactive metabolites, distinguishing the new compound from its predecessors.

Advanced Biophysical and Computational Studies of Amg 7209 Binding

Thermodynamic Characterization of Binding Affinity and Specificity

The affinity and specificity of AMG-7209 for its target, MDM2, have been rigorously quantified using advanced biophysical techniques. These methods have elucidated the thermodynamic driving forces behind the potent interaction.

Isothermal Titration Calorimetry (ITC) Analysis

Isothermal Titration Calorimetry (ITC) has been instrumental in determining the binding affinity of this compound to MDM2. In a competitive ITC assay, this compound demonstrated a dissociation constant (KD) of 38 pM. rsc.orgacs.orgnih.govpdbj.orgrcsb.org This indicates an exceptionally tight binding interaction. The potency of this compound is significantly higher than its precursor, AMG 232, which showed a KD of 257 pM in the same assay. rsc.orgyok.gov.tr

Further calorimetric studies have highlighted the crucial role of the N-terminal "lid" region of MDM2 in the binding of this compound. researchgate.netchemrxiv.org Truncation of this intrinsically disordered region was found to increase the dissociation constant of this compound by a remarkable 250-fold, signifying a substantial loss in binding affinity. researchgate.netresearchgate.net In contrast, the binding of another MDM2 inhibitor, Nutlin-3a, was not significantly affected by the lid's removal. researchgate.netresearchgate.net This suggests a unique binding mechanism for this compound that involves specific interactions with the ordered conformation of the MDM2 lid. researchgate.netchemrxiv.org The combination of ITC with other techniques has been pivotal in understanding the molecular driving forces that underpin the selective ordering of the MDM2 lid upon this compound binding. chemrxiv.org

Table 1: ITC Competition Assay Data for MDM2 Inhibitors
CompoundDissociation Constant (KD)Reference
This compound38 pM rsc.orgnih.gov
AMG 232257 pM rsc.orgyok.gov.tr

Surface Plasmon Resonance (SPR) Spectroscopy

Surface Plasmon Resonance (SPR) spectroscopy, a technique used to measure the kinetics of biomolecular interactions, further confirmed the high-affinity binding of this compound to MDM2. The binding affinity of this compound was so potent that it could not be accurately measured by the SPR assay, as it exceeded the instrument's lower limit of detection. rsc.org This implies an extremely slow rate of dissociation from the MDM2 protein.

For comparison, the parent compound, AMG 232, which is also a highly potent inhibitor, has a dissociation constant (KD) of 0.045 nM (45 pM) as determined by SPR. rsc.orgacs.orgresearchgate.net The inability to quantify the even tighter binding of this compound underscores its exceptional binding characteristics.

Table 2: SPR Binding Affinity Data for MDM2 Inhibitors
CompoundDissociation Constant (KD)Reference
This compoundNot measurable (beyond assay limits) rsc.org
AMG 2320.045 nM rsc.orgacs.org

Structural Biology Approaches

Structural studies have provided atomic-level insights into how this compound engages with the MDM2 protein, revealing the precise interactions that contribute to its high potency and unique binding mode.

Co-crystallographic Investigations of this compound with MDM2

The structural basis for the potent inhibition of the MDM2-p53 interaction by this compound has been elucidated through X-ray co-crystallography. The crystal structure of this compound in complex with the N-terminal domain of human MDM2 (residues 6-110) was solved at a high resolution of 1.4 Å. rsc.org The coordinates for this structure have been deposited in the Protein Data Bank (PDB) under the accession code 4WT2. rsc.orgacs.orgpdbj.orgnih.gov

The co-crystal structure reveals that, like its predecessor AMG 232, this compound mimics the three key p53 residues (Phe19, Trp23, and Leu26) by fitting into the corresponding hydrophobic pockets on the surface of MDM2. researchgate.net A key interaction highlighted in the structure is the hydrogen bond formed between the amide carbonyl oxygen of this compound and the imidazole (B134444) side chain of His96 on MDM2. rsc.org

Crucially, the binding of piperidinone-class inhibitors, including this compound, induces a significant conformational change in MDM2. researchgate.net The N-terminal "lid" region, which is typically disordered in the unbound (apo) state or in complex with p53 or Nutlin-family inhibitors, adopts an ordered β-strand structure upon binding to this compound. researchgate.netmdpi.com This induced-fit mechanism extends the inhibitor-protein interface, creating additional hydrophobic contacts and providing a structural rationale for the compound's superior binding affinity. researchgate.net

Computational Modeling and Simulation

Computational methods have complemented experimental data, offering a dynamic perspective on the binding of this compound to MDM2 and helping to rationalize the complex thermodynamics of the interaction.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations have been employed to investigate the conformational dynamics of the MDM2-AMG-7209 complex. researchgate.netchemrxiv.org These simulations, in conjunction with experimental data from ITC and NMR, have been crucial for understanding the molecular driving forces behind the binding event, particularly the ordering of the MDM2 N-terminal lid. chemrxiv.orgresearchgate.net

Enhanced-sampling MD simulations and alchemical free energy calculations have provided a rationale for the differential binding mechanisms of this compound and Nutlin-3a. researchgate.netresearchgate.netgithub.io The simulations suggest that the ordering of the lid by this compound is driven by a process analogous to hydrophobic collapse. chemrxiv.org This involves the shielding of non-polar groups on both the ligand and the lid from the solvent, which is energetically favorable and stabilizes the ordered conformation of the lid. chemrxiv.org These computational approaches have been essential in building a comprehensive model of the conformational landscape of MDM2 and have provided valuable insights for the rational design of potent inhibitors that leverage the plasticity of their targets. researchgate.netgithub.io

Future Research Avenues and Therapeutic Implications of Mdm2 P53 Inhibitors

Expanding Understanding of Intrinsically Disordered Protein (IDP) Targeting

The p53 protein is characterized, in part, as an intrinsically disordered protein (IDP), and its interaction with MDM2 is a dynamic and multi-stage process. researchgate.netnih.govfrontiersin.orgacs.org Targeting IDPs presents unique challenges compared to structured proteins. Research into the MDM2-p53 interaction has revealed the dynamic nature of the binding interface, including the dissociation of a transient α-helical N-terminal segment of MDM2. researchgate.netnih.gov While many small molecule inhibitors mimic key p53 residues that bind to the hydrophobic pocket on MDM2, there is an increasing understanding of the need to consider the dynamic and disordered regions for improved inhibitor design. researchgate.netnih.govmdpi.com The development of inhibitors has progressed from mimicking a three-point pharmacophore to exploring four-point pharmacophore models that may better stabilize the intrinsically disordered N-terminus of MDM2, potentially increasing binding affinity. researchgate.netnih.govnih.gov Although specific details on how AMG-7209 directly targets or is influenced by the IDP nature of p53 or MDM2 are not extensively detailed in the provided information, its development through structure-based design implies consideration of the protein's structural characteristics, including potentially flexible regions involved in the interaction.

Exploration of Combination Therapeutic Strategies in Preclinical Settings

Preclinical research is actively exploring combination therapeutic strategies involving MDM2-p53 inhibitors to enhance anti-tumor efficacy and mitigate resistance. bohrium.combiorxiv.orgresearchgate.netnih.govmdpi.com Monotherapy with MDM2 inhibitors has shown modest clinical responses, highlighting the need for combinations. bohrium.com Diverse combinations are being evaluated, including those with chemotherapy, targeted therapies, and immunotherapy. bohrium.combiorxiv.orgresearchgate.netnih.gov

Potential combination partners explored in preclinical settings for MDM2 inhibitors include:

Chemotherapeutic agents: Combining MDM2 inhibitors with chemotherapy can enhance the therapeutic efficacy of existing regimens while potentially minimizing resistance associated with single-agent treatments. biorxiv.orgnih.gov

Targeted therapies: Combinations with inhibitors of other key pathways frequently altered in cancer, such as BCL-2 inhibitors, PARP inhibitors, tyrosine kinase inhibitors, and inhibitors targeting the MAPK and PI3K/AKT/mTOR pathways, are being investigated. biorxiv.orgnih.govascentage.com For instance, co-targeting MDM2-p53 and BCL-2 apoptotic pathways has shown promise in overcoming resistance conferred by acquired BCL-2 mutations in preclinical models. ascentage.com

Immunotherapy: Combining MDM2 inhibitors with immunotherapy is also considered a promising approach. bohrium.comresearchgate.net

PROTACs: Proteolysis-targeting chimeras (PROTACs) represent a novel approach for targeted degradation of MDM2 and are being investigated in preclinical studies. bohrium.comresearchgate.net

While the provided information discusses these combination strategies for MDM2 inhibitors broadly and mentions several specific compounds in this context, this compound is not explicitly detailed in specific preclinical combination studies within these snippets. However, as a potent MDM2 inhibitor, it is a candidate for evaluation in such combination approaches in future preclinical investigations.

Investigation of this compound in Broader Preclinical Disease Models Beyond Current Focus

Preclinical studies have demonstrated the anti-tumor activity of this compound in specific xenograft models, namely SJSA-1 osteosarcoma and HCT-116 colorectal carcinoma. researchgate.netrsc.org These findings provide initial evidence of its potential efficacy in certain cancer types. The broader field of MDM2 inhibition is being investigated across various malignancies, including both solid tumors and hematologic malignancies like acute myeloid leukemia and myeloproliferative neoplasms. bohrium.comtargetedonc.com There is also interest in exploring new cancer and potentially non-cancer indications for MDM2 inhibitors. researchgate.netingentaconnect.com

Future research avenues for this compound would logically involve expanding its evaluation to a broader spectrum of preclinical disease models. This could include investigating its activity in other solid tumor types where MDM2 amplification or p53 wild-type status is prevalent, as well as exploring its potential in various hematologic malignancies. Such studies would help to define the full therapeutic potential of this compound and identify specific patient populations most likely to benefit from treatment.

Addressing Mechanisms of Preclinical Resistance in MDM2 Inhibition

The development of resistance is a significant challenge in cancer therapy, including treatment with MDM2 inhibitors. Preclinical research has identified several mechanisms that can contribute to resistance to MDM2 inhibition. nih.govmdpi.comnih.gov These mechanisms include:

p53 mutations: The emergence of mutations in the TP53 gene in tumors initially harboring wild-type p53 is a common resistance mechanism, as MDM2 inhibitors rely on functional p53 for their activity. mdpi.comnih.gov

Alterations in oncogenic pathways: Changes in other signaling pathways that promote cancer cell survival and proliferation can bypass the effects of p53 reactivation. mdpi.com

Overexpression of MDMX: MDMX (MDM4) is a structural homolog of MDM2 that also inhibits p53 activity, and its overexpression can contribute to resistance to inhibitors that primarily target MDM2. mdpi.com

Regimen-dependent mechanisms: Preclinical studies suggest that the specific dosing schedule and regimen can influence the mechanisms of resistance that emerge. aacrjournals.org

Addressing these resistance mechanisms in preclinical studies is crucial for developing strategies to overcome them. This involves identifying the specific mechanisms of resistance that may arise with this compound treatment and exploring combination therapies or alternative approaches that can circumvent these resistance pathways. For example, strategies like co-targeting MDM2 and MDMX or combining MDM2 inhibitors with agents that target downstream survival pathways are being investigated to overcome resistance. ascentage.comoup.com

Novel Analytical Methodologies for MDM2-p53 Pathway Research

Research into the MDM2-p53 pathway utilizes a variety of analytical methodologies to understand the complex interactions and effects of inhibitors. These techniques are essential for studying protein-protein interactions, protein levels, transcriptional activity, and cellular responses. mdpi.commdpi.comacs.org

Analytical methodologies employed in MDM2-p53 pathway research include:

Biochemical and Biophysical Techniques: Fluorescence polarization (FP) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to evaluate the binding affinity and characterize the interaction between inhibitors and MDM2. nih.govnih.gov

Cell-Based Assays: Techniques such as Western blotting to assess protein levels (e.g., p53, MDM2, and p53 target genes like p21 and PUMA), cell viability assays (e.g., EdU incorporation for proliferation), and apoptosis assays are routinely used to evaluate the cellular effects of MDM2 inhibitors. mdpi.comresearchgate.netrsc.orgaacrjournals.orghaematologica.org

Microscopy-Based Techniques: Fluorescence cross-correlation spectroscopy (FCS) and proximity ligation assay (PLA) can be used to study protein interactions and localization in living cells and in situ. mdpi.com

Proteomic Approaches: Mass spectrometry-based proteomics, including data-independent acquisition (DIA), can provide insights into changes in protein expression and identify interaction partners in response to MDM2 modulation. mdpi.com

Computational Techniques: Molecular docking and metadynamics simulations are used to study the binding of inhibitors to MDM2 and the dynamics of the p53-MDM2 interaction at an atomic level. acs.org

While these methodologies are broadly applicable to MDM2-p53 research, future directions may involve developing or applying more sophisticated techniques to gain deeper insights into the specific mechanisms of action and effects of compounds like this compound. This could include advanced imaging techniques to visualize inhibitor-target interactions in live cells, high-throughput screening methods to identify novel combination partners, or more sensitive proteomic and transcriptomic approaches to comprehensively profile cellular responses.

Strategic Directions for Next-Generation MDM2-p53 Modulators

The development of next-generation MDM2-p53 modulators is guided by the need for improved potency, selectivity, pharmacokinetic properties, and the ability to overcome resistance mechanisms. researchgate.netingentaconnect.com Strategic directions in this area include:

Designing more potent and selective inhibitors: Continued efforts are focused on developing small molecules with higher binding affinity for MDM2 and improved selectivity over other proteins, including MDMX. This compound represents progress in this area, demonstrating picomolar affinity for MDM2. researchgate.netrsc.orgsbpdiscovery.org

Targeting alternative sites or mechanisms: Beyond blocking the p53-binding pocket, strategies include inhibiting the E3 ligase activity of MDM2 or targeting other regions involved in the MDM2-p53 interaction or MDM2's function. nih.govnih.gov

Developing dual inhibitors: Inhibitors that simultaneously target both MDM2 and MDMX are being explored to address resistance mediated by MDMX overexpression. oup.com Dual MDM2/XIAP inhibitors are also being investigated. oup.com

Utilizing targeted degradation approaches: PROTACs and other protein degradation strategies offer a different modality to reduce MDM2 levels and restore p53 activity. bohrium.comresearchgate.net

Improving pharmacokinetic and pharmacodynamic properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties is crucial for achieving effective drug concentrations at the tumor site and minimizing off-target effects. This compound was developed with improved pharmacokinetic properties. researchgate.netrsc.org

Exploring novel scaffolds and chemical space: Research continues to identify new chemical scaffolds beyond existing classes of MDM2 inhibitors to discover compounds with potentially different binding modes and improved properties. mdpi.com

The development of this compound as an optimized inhibitor with enhanced potency and pharmacokinetic properties exemplifies the ongoing strategic efforts to create improved MDM2-p53 modulators for cancer therapy. researchgate.netrsc.orgsbpdiscovery.org Future directions will likely involve further refinement of these strategies to develop even more effective and well-tolerated agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AMG-7209
Reactant of Route 2
AMG-7209

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.